4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)16-11-26-19(21-16)22-18(23)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAODMDVHBSJHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.
Formation of the Benzamide Moiety: The benzamide group can be formed by reacting the thiazole derivative with 4-cyanobenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are key structural features that can influence these interactions, potentially affecting signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : The target compound’s synthesis likely follows a route similar to PB5 (68% yield via coupling reactions), though substituents like sulfonamide or nitro groups (e.g., ) may reduce yields due to steric or electronic challenges .
- Biological Activity: While direct data for the target compound is absent, analogs with nitrophenyl () or fluorinated groups () show measurable biological effects, suggesting the target’s cyano group could modulate similar pathways .
Biological Activity
4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a cyano group and a thiazole ring, which are known to enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.37 g/mol. The structural features include:
- Cyano Group : Enhances reactivity and potential interaction with biological macromolecules.
- Thiazole Ring : Contributes to the compound's unique properties and biological activity.
- Dimethoxy Phenyl Group : Influences electronic properties and solubility.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent.
A study demonstrated that derivatives of benzamide containing thiazole rings could effectively inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular processes . The specific pathways involved in the action of this compound are still under investigation but may include:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in cancer progression.
- Induction of Apoptosis : Potential to trigger programmed cell death in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal effects. For instance:
- Bacterial Inhibition : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Fungal Activity : It has also been evaluated for antifungal properties against pathogens like Candida albicans, with varying degrees of effectiveness depending on the specific structure of the derivative .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method involving α-haloketones and thioamides.
- Coupling Reaction : The thiazole derivative is coupled with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A derivative similar to this compound was tested on human cancer cell lines (MCF-7 and A549). Results indicated an IC50 value indicating effective inhibition at low concentrations .
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of bacteria when combined with traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
